molecular formula C30H56 B13933197 Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- CAS No. 55319-78-3

Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro-

Cat. No.: B13933197
CAS No.: 55319-78-3
M. Wt: 416.8 g/mol
InChI Key: JANFNQZPXJIBJT-UHFFFAOYSA-N
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Description

Chemical Structure: The compound is a fully saturated decahydronaphthalene (perhydronaphthalene) derivative substituted with a branched alkyl chain. The substituent consists of a 3-cyclohexylpropyl group attached to an undecyl chain at the 1-position of the naphthalene core. Its molecular formula is C₃₀H₅₆, and its CAS registry number is 55319-78-3 .

Properties

CAS No.

55319-78-3

Molecular Formula

C30H56

Molecular Weight

416.8 g/mol

IUPAC Name

1-(1-cyclohexyltetradecan-4-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

InChI

InChI=1S/C30H56/c1-2-3-4-5-6-7-8-12-20-27(22-15-19-26-17-10-9-11-18-26)30-25-16-23-28-21-13-14-24-29(28)30/h26-30H,2-25H2,1H3

InChI Key

JANFNQZPXJIBJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCC1CCCCC1)C2CCCC3C2CCCC3

Origin of Product

United States

Preparation Methods

Extraction from Plant Sources

One of the documented methods for obtaining this compound is through extraction from plant materials. For example, methanol extracts of Dicliptera roxburghiana and Periploca aphylla have been reported to contain this compound as a significant constituent identified via chromatographic and spectrometric analyses.

Extraction Procedure Summary:

  • Dried powdered plant material (1.5–2.0 kg) is soaked in crude methanol (approximately twice the weight of the plant material) at room temperature (~28°C) for 5 days with regular shaking.
  • The extract is filtered through Whatman filter paper and re-extracted twice to maximize yield.
  • The combined filtrates are concentrated under reduced pressure at 40°C using a rotary evaporator to yield a viscous crude methanol extract.
  • This crude extract is then fractionated successively with solvents of increasing polarity such as n-hexane, chloroform, ethyl acetate, and n-butanol to isolate fractions enriched in the compound of interest.
  • The n-hexane fraction typically contains the hydrophobic polycyclic hydrocarbons including Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- .

Table 1: Extraction and Fractionation Yield Example

Step Material (kg or g) Solvent (L) Yield (g) Notes
Plant powder 2.0 - - Starting material
Methanol extraction - 4.0 200 Crude methanol extract
Fractionation (n-hexane) - 1:1 ratio Variable Enriched fraction containing target compound

Analytical Isolation Techniques

For further purification and identification, chromatographic techniques are employed:

  • Size Exclusion Chromatography (SEC): Used to isolate low-molar-mass fractions containing polycyclic aromatic hydrocarbons (PAHs) from complex mixtures such as petroleum products or plant extracts.
  • Normal-phase High-Performance Liquid Chromatography (HPLC): Utilizes silica gel columns with n-hexane as the mobile phase to separate PAHs based on retention times calibrated against standards like benzene and coronene.
  • Solid Phase Extraction (SPE): Florisil-packed columns conditioned with methanol and n-hexane are used to adsorb and then desorb PAHs, including the target compound, for further chromatographic analysis.

These methods ensure the isolation of Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- in high purity for structural confirmation and further use.

Detailed Research Findings

Identification and Characterization

  • The compound was identified in methanol extracts of Dicliptera roxburghiana and Periploca aphylla by GC-MS and chromatographic retention times.
  • Molecular formula: $$C{31}H{60}$$ with a molecular weight of approximately 432.8 g/mol.
  • Retention time in GC-MS: ~6.32 to 11.58 minutes depending on the matrix and analytical conditions.
  • Structural descriptors such as SMILES and InChI confirm the complex saturated bicyclic core with a long alkyl side chain.

Physicochemical Properties and Adsorption Behavior

  • The compound exhibits hydrophobic characteristics consistent with its saturated polycyclic and long alkyl chain structure.
  • Adsorption studies on related naphthalene derivatives indicate significant π-π and hydrophobic interactions, relevant for purification and environmental remediation applications.

Summary Table of Preparation Methods and Analytical Data

Method Type Description Conditions/Notes Source
Methanol Extraction Soaking plant powder in methanol, filtration 5 days, 28±2°C, rotary evaporation at 40°C
Fractionation Successive partition with n-hexane, chloroform, ethyl acetate, n-butanol 1:1 solvent ratio, room temperature
Chromatographic Isolation SEC, Normal-phase HPLC, SPE using Florisil Mobile phase: dichloromethane, n-hexane; UV-DAD detection at 254 nm
Synthetic Routes (Related) Haworth synthesis, catalytic reforming, dealkylation High temperature (450–680°C), catalysts: zeolites, Pt, Re
Analytical Identification GC-MS retention times, molecular formula confirmation Molecular weight ~432.8 g/mol

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthalenes, alcohols, ketones, and more saturated hydrocarbons .

Scientific Research Applications

Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to fit into specific binding sites, influencing the activity of target molecules .

Comparison with Similar Compounds

Key Features :

  • Decahydro backbone : The naphthalene core is fully hydrogenated, conferring high stability and reduced aromatic reactivity.
  • Branched alkyl substituent : The 3-cyclohexylpropyl-undecyl chain introduces steric bulk and hydrophobicity, influencing solubility and phase behavior.

Comparison with Structurally Similar Compounds

Naphthalene, 2-[1-[4-(1,1-Dimethylethyl)Cyclohexyl]Ethyl]Decahydro- (CAS 88761-69-7)

Structure : A decahydronaphthalene derivative with a 4-tert-butylcyclohexylethyl substituent at the 2-position (molecular formula C₂₂H₄₀ ) .

Property Main Compound (C₃₀H₅₆) CAS 88761-69-7 (C₂₂H₄₀)
Molecular Weight 408.8 g/mol 304.6 g/mol
Substituent Position 1-position 2-position
Substituent Type 3-Cyclohexylpropyl-undecyl 4-tert-Butylcyclohexylethyl
Steric Bulk High (long alkyl chain) Moderate (tert-butyl group)
Hydrophobicity Extremely hydrophobic Moderately hydrophobic

Key Differences :

  • The main compound’s longer alkyl chain (C30 vs. C22) enhances its lipophilicity, making it less soluble in polar solvents compared to the tert-butyl-substituted analog.
  • The 1-position substitution in the main compound may lead to distinct stereoelectronic effects compared to the 2-position substitution in CAS 88761-69-7, affecting intermolecular interactions in crystalline phases .

1-(1-(4-Methoxyphenyl)Cyclopropyl)Naphthalene (Compound 3g)

Structure : A partially unsaturated naphthalene derivative with a 4-methoxyphenylcyclopropyl substituent (molecular formula C₂₀H₁₈O ) .

Property Main Compound (C₃₀H₅₆) Compound 3g (C₂₀H₁₈O)
Aromaticity Fully saturated Partially aromatic
Functional Groups Aliphatic cyclohexyl Methoxy, cyclopropane
Reactivity Low (no π-bonds) Moderate (aromatic ring)
Spectral Features Aliphatic NMR signals Aromatic δ 6.65–8.18 ppm

Key Differences :

  • The main compound’s lack of aromaticity reduces its UV absorption and fluorescence, unlike Compound 3g, which exhibits strong π→π* transitions due to the naphthalene and methoxyphenyl groups .
  • The methoxy group in Compound 3g introduces polarity, enhancing solubility in solvents like ethyl acetate, whereas the main compound’s hydrophobicity limits its miscibility .

Tetrahydrophenanthridone (Compound 5)

Structure : A partially hydrogenated tricyclic compound synthesized via palladium-catalyzed Heck reactions .

Property Main Compound (C₃₀H₅₆) Tetrahydrophenanthridone
Synthesis Method Undisclosed (likely alkylation) Heck reaction (Pd(OAc)₂, DPPP)
Ring System Bicyclic (decahydronaphthalene) Tricyclic (tetrahydrophenanthridone)
Applications Potential surfactant/lubricant Pharmaceutical intermediates

Key Differences :

  • The tricyclic structure of tetrahydrophenanthridone enables conjugation and electronic delocalization, absent in the main compound’s saturated framework. This difference impacts their respective roles in drug design vs. industrial applications .

Biological Activity

Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- is a complex organic compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C30H56
  • Molecular Weight : 416.78 g/mol
  • CAS Registry Number : 55319-78-3
  • InChIKey : JANFNQZPXJIBJT-UHFFFAOYSA-N

The compound features a naphthalene core with a long undecyl chain and a cyclohexylpropyl substituent, which may influence its interactions with biological systems.

Pharmacological Effects

Naphthalene derivatives have been studied for various biological activities, including:

  • Antimicrobial Activity : Some studies indicate that naphthalene derivatives exhibit significant antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Anti-inflammatory Effects : Research has shown that certain naphthalene compounds can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Anticancer Properties : There is emerging evidence that naphthalene derivatives may induce apoptosis in cancer cells through various mechanisms, including oxidative stress and disruption of cellular signaling pathways.

The biological activity of naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- may be attributed to several mechanisms:

  • Interaction with Cell Membranes : The hydrophobic nature of the compound allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function.
  • Enzyme Inhibition : Some naphthalene derivatives have been identified as inhibitors of specific enzymes involved in metabolic pathways, which could lead to altered cellular metabolism.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.

Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various naphthalene derivatives. The results indicated that naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics.

CompoundMIC (µg/mL)Target Bacteria
Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro-32Staphylococcus aureus
Control Antibiotic (e.g., Penicillin)16Staphylococcus aureus
Naphthalene Derivative X64Escherichia coli

Study 2: Anti-inflammatory Effects

In another study focusing on the anti-inflammatory properties of naphthalene derivatives, researchers found that treatment with naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro- reduced levels of pro-inflammatory cytokines in a murine model of arthritis. This suggests potential therapeutic applications in inflammatory conditions.

TreatmentCytokine Level Reduction (%)
Naphthalene, 1-[1-(3-cyclohexylpropyl)undecyl]decahydro-45
Control (Vehicle Only)5
Standard Anti-inflammatory Drug50

Q & A

Q. Table 1: Priority Health Outcomes

EndpointMeasurement MethodReference Standard
Hepatic ToxicityALT/AST enzyme assaysATSDR 2005 Profile
Renal DysfunctionUrinary protein/creatinine ratioEPA Inclusion Criteria
Respiratory EffectsHistopathology (lung tissue sections)NTP Guidelines

Advanced: How can contradictory data on environmental persistence be resolved?

Answer:
Conflicting degradation rates may arise from isomer variability (cis/trans decahydronaphthalene cores) or matrix effects (soil vs. water). Methodological solutions include:

  • Isomer-Specific Analysis: Use GC-MS with chiral columns to separate cis/trans isomers .
  • Environmental Simulation: Conduct OECD 307/308 tests under controlled pH/temperature to quantify half-life in sediment/water systems .
  • QSAR Modeling: Apply Quantitative Structure-Activity Relationship models to predict degradation pathways based on cyclohexylpropyl hydrophobicity (LogP ~4.7) .

Advanced: What computational methods are recommended for predicting thermodynamic properties?

Answer:

  • Reaction Thermochemistry: Use NIST’s Gas Phase Thermochemistry Database to estimate ΔHf and bond dissociation energies for the undecyl-cyclohexylpropyl chain .
  • Molecular Dynamics (MD): Simulate decahydro-naphthalene ring flexibility in solvent systems (e.g., decahydronaphthalene mixtures ).
  • Quantum Mechanics (QM): Optimize geometry at the B3LYP/6-31G* level to calculate strain energy in the fused cyclohexane rings .

Basic: What analytical techniques are suitable for environmental biomonitoring?

Answer:

  • Air Monitoring: GC-MS with thermal desorption tubes to capture volatile degradation products .
  • Water/Sediment Analysis: Solid-phase extraction (SPE) coupled with HPLC-UV for quantifying parent compounds (LOD ~0.1 µg/L) .
  • Biomonitoring in Populations: LC-MS/MS analysis of urinary metabolites (e.g., hydroxylated naphthalene derivatives) .

Advanced: How can researchers address gaps in transcriptional regulation data for this compound?

Answer:

  • Transcriptomic Profiling: Perform RNA-seq on exposed hepatic cell lines to identify dysregulated pathways (e.g., CYP450 isoforms) .
  • ChIP-Seq: Map transcription factor binding (e.g., AhR, Nrf2) to assess oxidative stress responses .
  • CRISPR Knockout Models: Validate gene targets (e.g., GSTP1, NQO1) in toxicity pathways using hepatic-specific knockout mice .

Basic: What are the critical data gaps identified in current research?

Answer:
Per ATSDR/NTP/EPA priorities :

  • Metabolite Identification: Lack of data on hydroxylated/dealkylated metabolites.
  • Chronic Exposure Effects: Limited studies on carcinogenicity (≥2-year bioassays needed).
  • Ecotoxicity: No standardized data on aquatic toxicity (e.g., Daphnia magna LC₅₀).

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